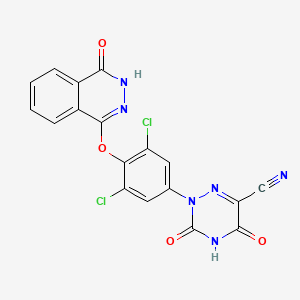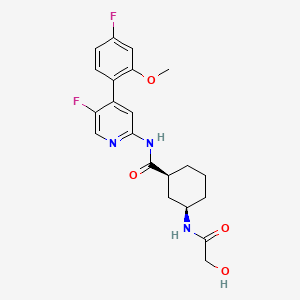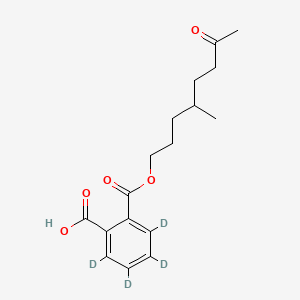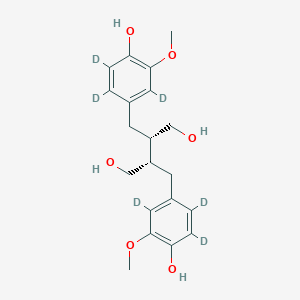
rac Secoisolariciresinol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Secoisolariciresinol-d6: is a labelled lignan (phenylpropanoid) with significant estrogenic activity . It is a stable isotope-labelled compound, often used in scientific research for its unique properties. The compound has a molecular formula of C20H20D6O6 and a molecular weight of 368.45 .
Preparation Methods
The preparation of rac Secoisolariciresinol-d6 involves synthetic routes that typically include the incorporation of deuterium atoms into the secoisolariciresinol structure. One common method involves the use of deuterated reagents in the synthesis process. For example, the synthesis might start with a precursor compound that undergoes a series of reactions, including hydrogenation with deuterium gas, to introduce the deuterium atoms . Industrial production methods often involve large-scale synthesis using similar techniques but optimized for higher yields and purity.
Chemical Reactions Analysis
rac Secoisolariciresinol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
rac Secoisolariciresinol-d6 is widely used in scientific research due to its stable isotope labelling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of lignans.
Biology: Studied for its estrogenic activity and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and antioxidant properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of rac Secoisolariciresinol-d6 involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can modulate various cellular pathways, including those involved in cell growth and differentiation. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
rac Secoisolariciresinol-d6 is unique due to its stable isotope labelling, which distinguishes it from other lignans. Similar compounds include:
Secoisolariciresinol: The non-labelled version of the compound.
Secoisolariciresinol diglucoside: A glycosylated form with different solubility and bioavailability properties.
Matairesinol: Another lignan with similar estrogenic activity but different structural features.
These comparisons highlight the uniqueness of this compound in terms of its isotopic labelling and specific research applications.
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D |
InChI Key |
PUETUDUXMCLALY-UHCIIZHOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



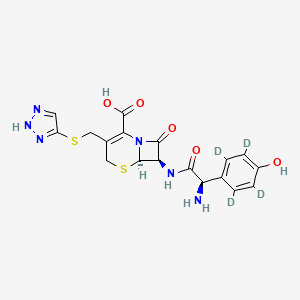
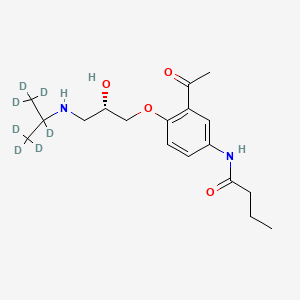


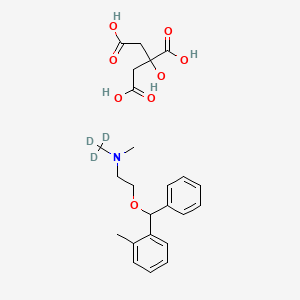
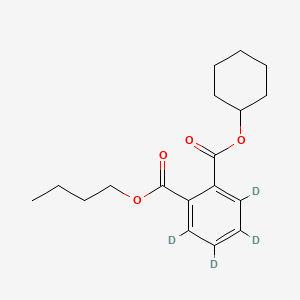
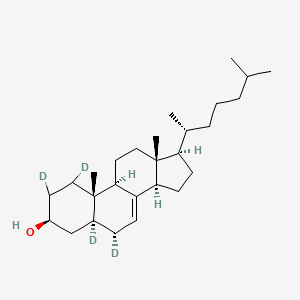
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
